molecular formula C28H34N4O11 B12294144 H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

Cat. No.: B12294144
M. Wt: 602.6 g/mol
InChI Key: BAAVRTJSLCSMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH is a synthetic peptide composed of alternating residues of tyrosine and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (DL-Glu) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as carbodiimides, can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, the tyrosine residues may interact with tyrosine kinases, while the glutamic acid residues can participate in electrostatic interactions with positively charged molecules.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Glu-DL-Tyr-DL-Glu-DL-Tyr-OH: A similar peptide with a different sequence order.

    H-DL-Tyr-DL-Glu-DL-Tyr-OH: A shorter version of the peptide.

    H-DL-Glu-DL-Tyr-OH: A dipeptide with similar amino acid composition.

Uniqueness

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH is unique due to its specific sequence and alternating pattern of tyrosine and glutamic acid residues. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various research applications.

Properties

Molecular Formula

C28H34N4O11

Molecular Weight

602.6 g/mol

IUPAC Name

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H34N4O11/c29-19(13-15-1-5-17(33)6-2-15)25(39)30-20(9-11-23(35)36)26(40)32-22(14-16-3-7-18(34)8-4-16)27(41)31-21(28(42)43)10-12-24(37)38/h1-8,19-22,33-34H,9-14,29H2,(H,30,39)(H,31,41)(H,32,40)(H,35,36)(H,37,38)(H,42,43)

InChI Key

BAAVRTJSLCSMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

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